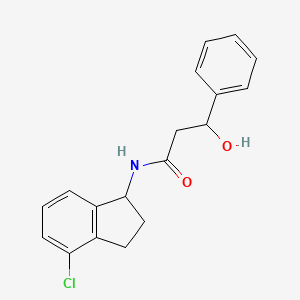![molecular formula C16H25NO3S B6637796 1-[(2-Methylsulfonylcyclohexyl)amino]-3-phenylpropan-2-ol](/img/structure/B6637796.png)
1-[(2-Methylsulfonylcyclohexyl)amino]-3-phenylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methylsulfonylcyclohexyl)amino]-3-phenylpropan-2-ol is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as Tapentadol, which is a centrally acting analgesic drug. It is a synthetic compound that belongs to the class of drugs known as opioid analgesics. Tapentadol is a unique compound that has both mu-opioid receptor agonist activity and norepinephrine reuptake inhibition properties.
Mecanismo De Acción
Tapentadol has a dual mechanism of action that involves both mu-opioid receptor agonist activity and norepinephrine reuptake inhibition properties. The mu-opioid receptor agonist activity of Tapentadol results in the activation of the opioid receptors in the brain and spinal cord, leading to pain relief. The norepinephrine reuptake inhibition properties of Tapentadol result in the increased release of norepinephrine, which further enhances the analgesic effect of the drug. The unique mechanism of action of Tapentadol makes it an effective option for pain management.
Biochemical and Physiological Effects:
Tapentadol has several biochemical and physiological effects that contribute to its analgesic properties. The mu-opioid receptor agonist activity of Tapentadol results in the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The norepinephrine reuptake inhibition properties of Tapentadol result in the increased release of norepinephrine, which activates the descending pain inhibitory pathways in the brain and spinal cord. Additionally, Tapentadol has been shown to have a lower risk of respiratory depression compared to other opioid analgesics, making it a safer option for pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tapentadol has several advantages for lab experiments. It has a unique mechanism of action that makes it an effective option for pain management. Additionally, Tapentadol has been extensively studied for its potential therapeutic applications, making it a well-known compound in the scientific community. However, Tapentadol also has some limitations for lab experiments. It is a controlled substance, which requires special handling and storage. Additionally, Tapentadol has potential side effects such as nausea, dizziness, and constipation, which can affect the results of lab experiments.
Direcciones Futuras
There are several future directions for the research on Tapentadol. One potential direction is the study of its potential use in the treatment of opioid addiction due to its unique pharmacological properties. Additionally, further research is needed to understand the long-term safety and efficacy of Tapentadol for pain management. Another potential direction is the development of new formulations of Tapentadol that can improve its pharmacokinetic properties and reduce the risk of side effects. Overall, the research on Tapentadol has significant potential for improving pain management and advancing our understanding of opioid pharmacology.
Métodos De Síntesis
The synthesis of Tapentadol involves the reaction of 3-phenylpropanoic acid with 2-methylsulfonylcyclohexylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) and a base such as triethylamine. The resulting product is then reduced using a reducing agent such as lithium aluminum hydride (LAH) to obtain 1-[(2-Methylsulfonylcyclohexyl)amino]-3-phenylpropan-2-ol. The synthesis of Tapentadol is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
Tapentadol has been extensively studied for its potential therapeutic applications in the treatment of acute and chronic pain. It has been shown to be effective in the management of moderate to severe pain, including neuropathic pain, cancer pain, and postoperative pain. Tapentadol has also been studied for its potential use in the treatment of opioid addiction due to its unique pharmacological properties. Additionally, Tapentadol has been shown to have a lower risk of respiratory depression compared to other opioid analgesics, making it a safer option for pain management.
Propiedades
IUPAC Name |
1-[(2-methylsulfonylcyclohexyl)amino]-3-phenylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-21(19,20)16-10-6-5-9-15(16)17-12-14(18)11-13-7-3-2-4-8-13/h2-4,7-8,14-18H,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMBDPGGBOQLCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCCC1NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylsulfonylcyclohexyl)amino]-3-phenylpropan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol](/img/structure/B6637716.png)
![1-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-3-[(1-hydroxycyclobutyl)methyl]urea](/img/structure/B6637719.png)
![N-(2-cyanoethyl)-3-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-N-methylpropanamide](/img/structure/B6637732.png)
![1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637753.png)

![4-[(7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6637770.png)
![1-[3-(Furan-2-ylmethylamino)pyridin-2-yl]piperidin-4-ol](/img/structure/B6637777.png)

![1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol](/img/structure/B6637786.png)
![1-[4-Fluoro-2-[1-(2-imidazol-1-ylethylamino)ethyl]phenyl]piperidin-4-ol](/img/structure/B6637794.png)

![[3-[[(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]oxetan-3-yl]methanol](/img/structure/B6637811.png)
![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methylbenzenesulfonamide](/img/structure/B6637821.png)
![1-[4-(hydroxymethyl)piperidin-1-yl]-3-(1H-indol-5-yl)propan-1-one](/img/structure/B6637824.png)